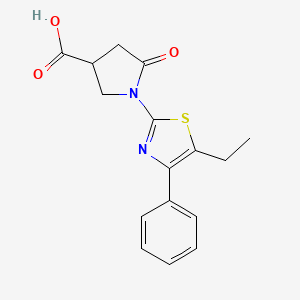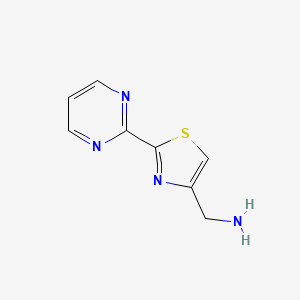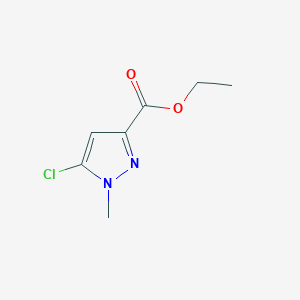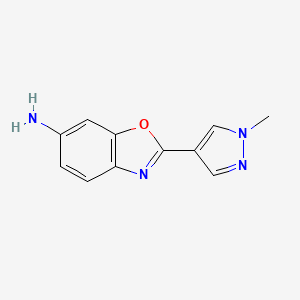
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as EPTPC, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the thiazol-2-yl pyrrolidine family, which is composed of compounds that contain a thiazole ring and a pyrrolidine ring. This compound is used in various biochemical and physiological studies, as well as in laboratory experiments. In
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Pyrrolidine alkaloids have been shown to possess significant antioxidant and anti-inflammatory activities. These properties make them valuable in the treatment and prevention of diseases where oxidative stress and inflammation play a critical role .
Antibacterial and Antifungal Applications
These compounds also exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Applications
Pyrrolidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. They are studied for their ability to induce cell death in cancer cells while sparing noncancerous cells .
Anti-hyperglycemic and Organ Protective Applications
Some pyrrolidine derivatives are researched for their anti-hyperglycemic effects, which could be beneficial in treating conditions like diabetes and related disorders. They may also offer organ protective benefits .
Neuropharmacological Applications
The neuropharmacological activities of pyrrolidine alkaloids are being explored, which could lead to new treatments for neurological disorders .
Asymmetric Synthesis and Catalysis
Pyrrolidine derivatives are used as efficient organocatalysts in asymmetric synthesis, contributing to the field of green chemistry by providing high yields and selectivities in various chemical reactions .
Propiedades
IUPAC Name |
1-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-12-14(10-6-4-3-5-7-10)17-16(22-12)18-9-11(15(20)21)8-13(18)19/h3-7,11H,2,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOIEJSXXUWLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N2CC(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)

![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)





![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)


